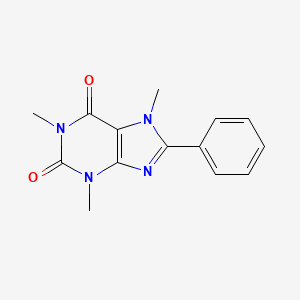

1,3,7-Trimethyl-8-phenylxanthine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6439-88-9 |

|---|---|

Molecular Formula |

C14H14N4O2 |

Molecular Weight |

270.29 g/mol |

IUPAC Name |

1,3,7-trimethyl-8-phenylpurine-2,6-dione |

InChI |

InChI=1S/C14H14N4O2/c1-16-10-12(17(2)14(20)18(3)13(10)19)15-11(16)9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

MBYIBRUTNFFDFL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Contextualization Within Xanthine Alkaloid Chemistry

Xanthine (B1682287) alkaloids, a class of purine-based compounds, are renowned for their physiological effects, with caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246) being the most prominent examples. clockss.orgnih.gov These molecules are characterized by a fused pyrimidine-imidazole ring system. uomus.edu.iq They are weakly basic and can also exhibit acidic properties. clockss.org The pharmacological profile of each xanthine alkaloid is largely determined by the placement of N-methyl groups on the xanthine core. clockss.org

1,3,7-Trimethyl-8-phenylxanthine, also known as 8-phenylcaffeine, shares the fundamental trimethylated xanthine structure of caffeine but is distinguished by the presence of a phenyl group at the 8-position of the purine (B94841) ring. ontosight.ai This substitution dramatically alters its biological activity compared to its natural counterparts. While naturally occurring xanthines like caffeine act as non-selective antagonists of adenosine (B11128) receptors, the introduction of a bulky substituent at the C8-position can confer high potency and selectivity for specific adenosine receptor subtypes. acs.orgnih.gov

The chemical properties of xanthine alkaloids, including their solubility and potential for forming intermolecular bonds, are influenced by the substituents on the purine ring. biointerfaceresearch.com For instance, the addition of methyl groups can affect solubility. biointerfaceresearch.com The introduction of an 8-phenyl group, as in this compound, significantly increases the molecule's lipophilicity, which can impact its bioavailability and interaction with biological targets. nih.gov

Historical Trajectories of 8 Substituted Xanthine Investigations

The exploration of 8-substituted xanthines represents a significant evolution in medicinal chemistry, moving from the broad-acting natural alkaloids to highly specific synthetic molecules. Early research on xanthines focused on the naturally occurring compounds like caffeine (B1668208) and theophylline (B1681296). nih.gov However, the quest for more potent and selective therapeutic agents led chemists to explore modifications of the xanthine (B1682287) scaffold.

A pivotal moment in this journey was the discovery that substitutions at the 8-position of the xanthine ring could dramatically enhance affinity and selectivity for adenosine (B11128) receptors. acs.orgnih.gov The introduction of an 8-phenyl group was found to increase affinity for A1 adenosine receptors by at least an order of magnitude. nih.gov This led to the synthesis and study of compounds like 1,3-diethyl-8-phenylxanthine (B14048) (DPX), which was one of the first 8-phenylxanthine (B3062520) derivatives to be studied in detail and was developed as an antagonist radioligand for adenosine receptors. nih.gov

Further research in the 1990s highlighted the importance of an 8-styryl substitution for achieving high selectivity for the A2A adenosine receptor subtype. nih.govunife.it This discovery was a critical step in the development of potential treatments for neurodegenerative disorders like Parkinson's disease. nih.gov The synthesis of 8-substituted xanthines has been a focus of organic chemistry, with various methods developed to introduce diverse functional groups at this position. A common and versatile approach involves the condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids or aldehydes. nih.govfrontiersin.org This allows for the creation of a wide library of 8-substituted xanthines for structure-activity relationship (SAR) studies.

Significance of 1,3,7 Trimethyl 8 Phenylxanthine Within Medicinal Chemistry and Chemical Biology Research

General Synthetic Strategies for Xanthine Core Structures

The construction of the xanthine scaffold is a critical first step in the synthesis of this compound and its derivatives. Over the years, both classical and modern synthetic methodologies have been developed to achieve this.

Conventional Synthetic Approaches to Xanthine Derivatives

The Traube purine (B94841) synthesis, a long-standing and widely used method, is a cornerstone of conventional xanthine synthesis. nih.gov This approach typically begins with the condensation of a substituted urea (B33335) with cyanoacetic acid in the presence of acetic anhydride (B1165640) to yield a cyanoacetyl urea intermediate. Subsequent treatment with an alkali induces ring closure to form a 6-aminouracil (B15529) derivative. biointerfaceresearch.com Nitrosation of the 6-aminouracil, followed by reduction, affords a 5,6-diaminouracil (B14702). nih.gov This key intermediate can then be cyclized with various reagents to form the xanthine ring system. For instance, reaction with formic acid yields 8-unsubstituted xanthines. nih.govsemanticscholar.org

While effective, these classical methods often necessitate harsh reaction conditions and can involve lengthy procedures. uniroma1.it The synthesis of the requisite 1,3-disubstituted-6-aminouracils can be complex and may result in low yields. biointerfaceresearch.combeilstein-journals.org

Modern Methodologies for Xanthine Scaffold Construction

In response to the limitations of conventional methods, modern synthetic strategies have focused on improving efficiency, yield, and substrate scope. Microwave-assisted organic synthesis has emerged as a powerful tool. For example, the cyclization of 5,6-diaminouracil derivatives with triethyl orthoformate under microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields. semanticscholar.orgbeilstein-journals.orgresearchgate.net This method has proven effective for the synthesis of various 1,3-dialkylxanthines. semanticscholar.orgresearchgate.net

Another significant advancement is the use of versatile condensing agents like 1,1,1,3,3,3-hexamethyldisilazane (HMDS), which facilitates the ring closure of 6-amino-5-carboxamidouracil precursors under milder conditions. beilstein-journals.org These modern approaches provide more efficient and scalable routes to the xanthine core, enabling the synthesis of a wider array of derivatives. uniroma1.it

Synthetic Routes to this compound and Related Derivatives

With the xanthine core in hand, the subsequent focus is on the introduction of the phenyl group at the C8 position and the synthesis of various analogs.

Preparation from Diaminouracil Precursors

A common and adaptable method for the synthesis of 8-substituted xanthines, including this compound, involves the use of 5,6-diaminouracil precursors. nih.govbeilstein-journals.org For instance, 5,6-diamino-1,3-dimethyluracil (B14760) can be treated with a substituted aldehyde to form a benzylidene intermediate. Subsequent oxidative cyclization, often achieved by refluxing with thionyl chloride, yields the desired 8-substituted xanthine derivative. nih.gov This approach allows for the introduction of a wide variety of substituents at the 8-position by simply varying the aldehyde used in the initial condensation step.

| Starting Material | Reagent | Intermediate | Product |

| 5,6-diamino-1,3-dimethyluracil | Substituted aldehyde | Benzylidene derivative | 8-substituted xanthine |

This table summarizes the general transformation from a diaminouracil precursor to an 8-substituted xanthine.

Direct C-H Activation and Arylation Techniques at the C8 Position

A more recent and highly efficient strategy for the synthesis of 8-arylxanthines involves the direct C-H activation and arylation of the C8 position of the xanthine core. This method avoids the need for pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions have been particularly successful in this regard. acs.orgnih.gov

In one notable example, a novel palladium-catalyzed C(sp²)-H/C(sp²)-H cross-coupling of unactivated xanthines with unactivated arenes was developed. acs.orgnih.gov This reaction, utilizing a combination of a silver(I) salt and oxygen as oxidants, exclusively yields C-8 arylated xanthines in a single step. acs.orgnih.gov This direct arylation approach offers a more atom-economical and streamlined route to compounds like this compound. Cobalt-catalyzed C-H bond activation has also been explored for the C8-arylation of caffeine with aryl bromides. researchgate.net

| Catalyst System | Oxidant/Additive | Reactants | Product |

| Palladium(II) acetate/Triphenylphosphine | Copper(I) iodide/Cesium carbonate | Purine and Aryl iodide | C8-arylated purine |

| Palladium(II) chloride/P(o-tolyl)3 | Silver(I) oxide | Xanthine and Aryl halide | C8-arylated xanthine |

| Cobalt(I) complex | - | Caffeine and Aryl bromide | 8-aryl caffeine |

This interactive table outlines various catalytic systems employed for the direct C8-arylation of xanthines and related purines.

Synthesis of 8-(Phenoxymethyl) and 8-Styryl Xanthine Analogs

The synthesis of 8-(phenoxymethyl) and 8-styryl xanthine analogs has been a significant focus due to their potential as adenosine receptor antagonists. nih.govnih.govnih.govmdpi.com

The synthesis of 8-(phenoxymethyl)xanthine derivatives has been reported, with studies showing that substituents on the phenoxy ring can influence the compound's affinity for adenosine receptors. biointerfaceresearch.comnih.govmdpi.com These analogs are typically synthesized by reacting an 8-haloxanthine with a corresponding phenoxide.

8-Styrylxanthines are another important class of analogs. nih.govnih.gov These compounds can be synthesized by the condensation of a 6-amino-5-carboxamidouracil derivative with a substituted cinnamic acid. beilstein-journals.orgmdpi.com Microwave-assisted synthesis has also been successfully applied to the cyclization step in the preparation of 8-styrylxanthine derivatives, significantly reducing reaction times. beilstein-journals.org The synthesis of conformationally constrained analogs, where the styryl moiety is tethered to the N-7 position of the xanthine, has also been explored to investigate structure-activity relationships. najah.eduthieme-connect.com

| Analog Class | General Synthetic Approach | Key Intermediates/Reagents |

| 8-(Phenoxymethyl)xanthines | Reaction of 8-haloxanthine with a phenoxide | 8-Bromoxanthine, Substituted phenol |

| 8-Styrylxanthines | Condensation of a diaminouracil with a cinnamic acid | 6-Amino-5-carboxamidouracil, Substituted cinnamic acid |

This table provides a general overview of the synthetic approaches for 8-(phenoxymethyl) and 8-styryl xanthine analogs.

Targeted Chemical Modifications for Derivative Synthesis

While the parent compound, this compound, has methyl groups at the N1, N3, and N7 positions, the synthesis of analogs frequently involves varying these alkyl substituents to explore structure-activity relationships. caldic.com The alkylation pattern significantly influences the compound's properties. For instance, substituting the methyl groups at N1 and N3 with larger alkyl groups like dipropyl has been explored. nih.gov Similarly, modifications at the N7 position are crucial; studies have shown that only small hydrophobic substituents are well-tolerated at this position for receptor binding. nih.gov

The synthesis of these N-substituted analogs can be achieved through several routes. A common method starts with a 3-substituted-6-aminouracil, which is then alkylated at the N1 position. nih.govresearchgate.net Subsequent steps of nitrosation, reduction to form the 5,6-diaminouracil, and cyclization complete the xanthine core. nih.gov Further alkylation can be performed on the resulting xanthine derivative to introduce substituents at the N7 position. semanticscholar.org For example, 1,3-dialkyl-5,6-diaminouracil can be cyclized and then treated with an excess of iodoethane (B44018) or iodomethane (B122720) to yield 1,3,7,8-tetrasubstituted xanthines. semanticscholar.org Facile N9-alkylation of 1,3,7-trimethylxanthine using agents like ethyl tosylate has also been reported, leading to the formation of xanthinium salts. mdpi.com

Table 1: Examples of N-Alkylation Patterns in 8-Substituted Xanthine Analogs This table is interactive and can be sorted by clicking on the headers.

| N-Position(s) | Substituent(s) | Synthetic Approach / Observation | Reference(s) |

|---|---|---|---|

| N1, N3 | Diethyl, Dipropyl, Diallyl | Compared to dimethyl derivatives, these tend to show lower selectivity for A2-receptors. | nih.gov |

| N7 | Methyl | 7-Methyl analogues were found to be about 10 times more selective for A2 vs. A1 receptors than the corresponding 7-H analogues. | nih.gov |

| N1, N3, N7 | Triethyl | Synthesized from 5,6-diamino-1,3-diethyluracil followed by cyclization and subsequent ethylation. | nih.gov |

The 8-phenyl group is a primary site for structural diversification to modulate the pharmacological profile of xanthine derivatives. researchgate.net The most common synthetic route involves the condensation of a 5,6-diaminouracil derivative with a substituted benzaldehyde (B42025) or carboxylic acid. semanticscholar.orgfrontiersin.org

The reaction with aldehydes proceeds via an imine intermediate, which then undergoes oxidative cyclization to form the 8-phenylxanthine. biointerfaceresearch.comsemanticscholar.org Alternatively, coupling with carboxylic acids, often facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU), forms an amide precursor that is subsequently cyclized, typically under basic conditions with sodium hydroxide. semanticscholar.orgfrontiersin.org To improve reaction times and yields, microwave-assisted ring closure using condensing agents like hexamethyldisilazane (B44280) (HMDS) has been successfully implemented. nih.govbeilstein-journals.orgnih.gov

A wide array of substituents has been introduced onto the 8-phenyl ring. The substitution pattern has been shown to greatly affect affinity and selectivity for biological targets like adenosine receptors. nih.gov For example, it was observed that A2A adenosine receptors could tolerate bulkier substituents on the 8-phenyl group better than A1 receptors. nih.gov Functionalization at the para-position of the phenyl ring has been used to attach chains that can enhance properties like water solubility without abolishing biological activity. nih.gov A significant area of diversification involves extending the 8-phenyl ring to an 8-styryl group, which has led to the development of potent and selective adenosine A2 receptor antagonists. nih.gov

Table 2: Examples of Structural Diversification of the 8-Phenyl Moiety This table is interactive and can be sorted by clicking on the headers.

| 8-Position Moiety | Substituent(s) on Phenyl/Styryl Ring | Synthetic Precursor | Key Finding / Purpose | Reference(s) |

|---|---|---|---|---|

| 8-Phenyl | 4-methoxy-3-(2-morpholin-4-ylethoxy) | Substituted Benzoic Acid | High affinity and selectivity for A2A adenosine receptors. | nih.gov |

| 8-Phenyl | 4-aminoalkoxyl-3-methoxy | Substituted Benzaldehyde | Potent A2A adenosine receptor ligand. | researchgate.netresearchgate.net |

| 8-Phenyl | 2-nitro | 2-Nitrobenzaldehyde | Cyclized using thionyl chloride to produce adenosine receptor ligands. | semanticscholar.org |

| 8-Styryl | 3-chloro | 3-Chlorocinnamic acid derivative | Resulted in a moderately potent and highly A2-selective antagonist. | nih.gov |

Introducing specific functional groups and heteroatoms is a key strategy for refining the physicochemical and pharmacological properties of xanthine analogs.

Sulfur Incorporation: Sulfur can be incorporated into the xanthine scaffold either within the purine ring system or as part of the 8-position substituent. The synthesis of 2-thioxanthine (B146167) derivatives is achieved by using a 1,3-dialkyl-2-thiourea instead of a dialkylurea in the initial condensation with ethyl cyanoacetate (B8463686) during a Traube-style synthesis. nih.gov This leads to a 2-thiouracil (B1096) intermediate, which is carried through the synthetic sequence to yield the final 2-thioxanthine. nih.gov This modification has been shown to alter receptor selectivity; for instance, 2-thio-8-aryl derivatives tend to be more potent at A2 receptors compared to their oxygen counterparts. nih.gov Sulfur can also be introduced in the 8-position substituent, for example, by synthesizing 8-(thienyl)xanthine derivatives using thiophenecarboxylic acid chlorides for the acylation of the 5-amino group of a diaminouracil intermediate. nih.gov

Carboxylate Incorporation: Carboxylate groups are often introduced to enhance water solubility. nih.gov This can be achieved by functionalizing the 8-phenyl ring. For example, 8-[4-[(carboxymethyl)oxy]phenyl] derivatives have been synthesized, where the carboxyl group is linked to the phenyl ring via an ether bond. nih.govnih.gov Another strategy involves incorporating a carboxyl group as part of a larger substituent, such as in 1,3,7-trimethyl-8-[3-[(3-carboxy-1-oxopropyl)amino]styryl]xanthine, which demonstrated high A2-selectivity and improved water solubility. nih.gov Furthermore, the direct synthesis of xanthine-8-carboxylic acid has been reported, providing a handle for further chemical modifications. nih.govnih.gov These are typically prepared by cyclization of a 5,6-diaminouracil with a dicarboxylic acid derivative. nih.gov

Table 3: Incorporation of Functional Groups and Heteroatoms This table is interactive and can be sorted by clicking on the headers.

| Functional Group / Heteroatom | Position of Incorporation | Synthetic Method / Precursor | Purpose / Observation | Reference(s) |

|---|---|---|---|---|

| Sulfur (as Thione) | C2-position | 1,3-Dialkyl-2-thiourea | To create 2-thioxanthine analogs; alters receptor potency and selectivity. | nih.gov |

| Sulfur (as Thiophene) | 8-position substituent | Thiophene-2-carboxylic acid chloride | To create 8-thienylxanthine analogs. | nih.gov |

| Carboxylate | 8-phenyl substituent (via ether) | 8-(4-hydroxyphenyl)xanthine derivative | To improve water solubility. | nih.govnih.gov |

| Carboxylate | 8-styryl substituent (via amide) | 8-(3-aminostyryl)xanthine derivative | To enhance water solubility while maintaining high A2-receptor selectivity. | nih.gov |

Adenosine Receptor System Interactions

This compound, a close structural analog of caffeine, and its derivatives are well-characterized as antagonists of adenosine receptors. nih.govresearchgate.net Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play significant roles in various physiological processes. e-century.us The affinity and selectivity of xanthine derivatives for these receptor subtypes are highly dependent on the substitutions at the 1, 3, 7, and 8 positions of the xanthine core. pnas.org

The antagonism of the A1 adenosine receptor (A1AR) by this compound derivatives is a key aspect of their pharmacological activity. The A1AR is coupled to inhibitory G proteins (Gi), and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov By blocking this receptor, this compound and its analogs prevent the inhibitory effects of adenosine, leading to a functional increase in neuronal activity and other physiological responses.

The structural features of xanthine derivatives significantly influence their affinity for the A1AR. The presence of a phenyl group at the 8-position of the xanthine scaffold has been shown to dramatically increase the potency of A1AR antagonism. pnas.org For instance, 8-phenyltheophylline (B1204217) is approximately 1,000 times more potent than theophylline at A1 receptors. pnas.org Further modifications, such as the introduction of a 1,3-dipropyl substitution, can enhance potency even more. pnas.org The nature of substituents on the 8-phenyl ring also plays a critical role, with para-position substitutions often leading to higher affinity. pnas.org

Research has demonstrated that certain 8-phenylxanthine derivatives exhibit remarkable selectivity for A1 receptors. windows.net For example, 8-phenyltheophylline displays approximately 700-fold higher potency at A1 receptors in bovine brain compared to A2 receptors in human platelets. windows.net This selectivity offers the potential for targeted therapeutic interventions with reduced off-target effects.

The A2A adenosine receptor (A2AAR) is primarily coupled to stimulatory G proteins (Gs), and its activation increases intracellular cAMP levels. nih.gov Antagonism of the A2AAR by this compound derivatives blocks this signaling pathway. This action is of particular interest in the central nervous system, where A2A receptors are highly expressed in regions like the striatum and are involved in modulating glutamatergic and dopaminergic neurotransmission. nih.gov

The development of A2AAR-selective antagonists has been a significant focus of research. Modifications to the this compound structure have yielded compounds with high affinity and selectivity for the A2AAR. For instance, the introduction of a styryl group at the 8-position has led to the discovery of potent and selective A2A antagonists. nih.gov Specifically, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (B12060097) has been identified as a highly A2A-selective antagonist, with a 520-fold selectivity over A1 receptors. nih.gov

The substitution pattern on the xanthine core is also crucial for A2A receptor selectivity. 1,3-dimethylxanthine derivatives have been found to be more selective for A2 receptors compared to their 1,3-diallyl, diethyl, or dipropyl counterparts. nih.gov Furthermore, a methyl group at the 7-position generally increases selectivity for A2A versus A1 receptors. nih.gov

The A3 adenosine receptor (A3AR) is coupled to both Gi and Gq proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively. e-century.usgoogle.com The pharmacology of the A3 receptor is distinct from other adenosine receptor subtypes. google.com While many xanthine derivatives are less potent at the A3 receptor compared to A1 and A2A receptors, some compounds have been developed that show a degree of selectivity for this subtype. researchgate.net The development of selective A3AR antagonists is an area of active research, with potential applications in inflammatory conditions and cancer. wikipedia.orgcam.ac.uk

The selectivity of this compound derivatives for different adenosine receptor subtypes is a critical determinant of their pharmacological effects. As a parent compound, caffeine (1,3,7-trimethylxanthine) is a non-selective antagonist with micromolar affinity for A1, A2A, and A2B receptors. nih.gov However, chemical modifications have led to the development of highly selective ligands.

The introduction of an 8-phenyl group generally enhances affinity for A1 receptors. pnas.orgwindows.net For example, 8-phenyltheophylline demonstrates significant A1 selectivity. windows.net In contrast, the incorporation of an 8-styryl group, particularly with specific substitutions on the phenyl ring, can confer high A2A selectivity. nih.gov For instance, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine is a potent and highly selective A2A antagonist. nih.gov

The nature of the alkyl groups at the 1 and 3 positions also influences selectivity. 1,3-dimethyl substitutions tend to favor A2 selectivity compared to larger alkyl groups. nih.gov The presence of a methyl group at the 7-position generally enhances A2 versus A1 selectivity. nih.gov

Table 1: Comparative Adenosine Receptor Subtype Selectivity of Xanthine Derivatives

| Compound | A1 Receptor Affinity (Ki, nM) | A2A Receptor Affinity (Ki, nM) | Selectivity (A1/A2A) | Reference |

|---|---|---|---|---|

| Theophylline | 7,400 | - | - | pnas.org |

| Caffeine (1,3,7-trimethylxanthine) | 11,000 | - | Non-selective | nih.govpnas.org |

| 8-Phenyltheophylline | 1.2 | ~840 | ~700-fold for A1 | pnas.orgwindows.net |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | - | 54 | 520-fold for A2A | nih.gov |

Phosphodiesterase Enzyme Inhibition by Xanthine Derivatives

Another important molecular mechanism of action for xanthine derivatives is the inhibition of phosphodiesterase (PDE) enzymes. researchgate.net PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular levels and signaling pathways. nih.govwikipedia.org

Methylxanthines, including caffeine and theophylline, are known to be non-selective inhibitors of various PDE isozymes. nih.gov This inhibition leads to an increase in intracellular cAMP and cGMP, which can potentiate the effects of signaling pathways that utilize these second messengers. However, for many potent adenosine receptor antagonists derived from xanthine, their PDE inhibitory activity is often significantly weaker than their affinity for adenosine receptors. nih.gov

Studies have shown that the IC50 values of many 8-phenyl and 8-cycloalkyl-1,3-dialkylxanthines for PDE inhibition are up to 10,000-fold higher than their antagonistic potencies at adenosine receptors. nih.gov This suggests that at concentrations where these compounds effectively block adenosine receptors, their effects on PDEs may be minimal, allowing for their use as selective adenosine receptor antagonists. nih.gov

Impact on Second Messenger Systems (cAMP and cGMP)

Second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are crucial for signal transduction within cells. Methylxanthines, the class of compounds to which this compound belongs, are known to influence the levels of these second messengers, primarily through the inhibition of phosphodiesterases (PDEs), the enzymes responsible for their degradation. researchgate.net This inhibition leads to an accumulation of cAMP and cGMP, which can then activate various downstream effectors such as protein kinases. researchgate.netresearchgate.net

However, studies on 8-phenyl substituted xanthine derivatives suggest a nuanced role. For instance, 8-phenyltheophylline (1,3-dimethyl-8-phenylxanthine) has been shown to be a potent and selective antagonist of adenosine receptors, with virtually no activity as a phosphodiesterase inhibitor. wikipedia.org This suggests that the primary mechanism of action for some 8-phenylxanthine derivatives may not be through direct PDE inhibition. A patent for xanthine derivative pest control agents also listed 1,3-dimethyl-8-phenyl-xanthine as an inactive PDE inhibitor. google.com This indicates that the substitution at the 8-position with a phenyl group can significantly alter the compound's ability to inhibit phosphodiesterases.

While the direct impact of this compound on cAMP and cGMP levels through PDE inhibition is not extensively documented in the reviewed literature, the general activity of methylxanthines suggests a potential for such interactions. researchgate.netresearchgate.net The substitution pattern, particularly at the 8-position, appears to be a critical determinant of this activity.

Exploration of Other Molecular Targets and Binding Sites

Beyond their potential influence on second messenger systems, derivatives of this compound have been investigated for their interactions with other significant molecular targets.

Monoamine Oxidase-B (MAO-B) Inhibitory Activity

Monoamine oxidase-B (MAO-B) is a key enzyme in the degradation of neurotransmitters like dopamine (B1211576) and is a significant target in the management of neurodegenerative conditions such as Parkinson's disease. abcam.com A series of 8-substituted benzamido-phenylxanthine derivatives have been designed and synthesized as MAO-B inhibitors. abcam.com

Research has demonstrated that these phenylxanthine derivatives exhibit varying degrees of MAO-B inhibitory activity. abcam.com For example, in one study, compound 6a from a series of 8-substituted benzamido-phenylxanthine derivatives showed a Kᵢ value of 0.26 μM, indicating potent inhibition. abcam.com The structure-activity relationship studies revealed that the nature and position of substituents on the benzamido-phenyl moiety play a crucial role in determining the inhibitory potency against MAO-B. abcam.com

Table 1: MAO-B Inhibitory Activity of Selected Phenylxanthine Derivatives

| Compound | Structure | MAO-B Inhibition (Kᵢ, µM) |

| 6a | 8-(4-Benzamido)phenyl-1,3,7-trimethylxanthine | 0.26 |

Data sourced from a study on 8-substituted benzamido-phenylxanthine derivatives as MAO-B inhibitors. abcam.com

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) Allosteric Inhibition

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is an enzyme that is overexpressed in various cancer cells and is considered a promising therapeutic target. researchgate.net Xanthine derivatives have been identified as allosteric inhibitors of MTHFD2, binding to a site distinct from the active site. researchgate.netnih.gov

A study on xanthine derivatives revealed that these compounds can selectively inhibit MTHFD2. researchgate.netnih.gov The binding of these inhibitors induces conformational changes in the enzyme, which can affect its function. researchgate.netnih.gov This allosteric inhibition presents a novel approach for targeting MTHFD2 in cancer therapy.

Table 2: Inhibitory Activity of a Xanthine Derivative against MTHFD2

| Compound | Structure | MTHFD2 Inhibition (IC₅₀, µM) |

| Compound 15 | A specific xanthine derivative | Not explicitly stated in the provided text, but identified as an allosteric inhibitor. |

Data sourced from a study identifying allosteric inhibitors of MTHFD2. researchgate.netnih.gov

Intracellular Calcium Ion Mobilization

Methylxanthines, such as caffeine, are known to mobilize calcium from intracellular stores. lookchem.com This effect is another mechanism through which these compounds can exert their physiological effects. The release of intracellular calcium is a critical signaling event that can influence a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. biointerfaceresearch.com

While direct studies on the effect of this compound on intracellular calcium mobilization are not extensively available in the reviewed literature, its structural similarity to caffeine suggests that it may share this property. The mobilization of intracellular calcium by methylxanthines is generally attributed to their action on ryanodine (B192298) receptors in the endoplasmic reticulum.

Kinase Target Screening of Xanthone (B1684191) Derivatives (Related Scaffold)

Although this compound is a xanthine derivative, research into the related scaffold of xanthones provides insights into potential kinase targets. Kinases are a large family of enzymes that play critical roles in cell signaling and are major targets for drug discovery, particularly in oncology.

A computational study on synthesized xanthone derivatives identified several kinases as major targets. wikipedia.orggoogle.com These included Haspin, WEE2, and PIM3, with Mitogen-activated protein kinase 1 (MAPK1) being a central hub in the target kinase network. wikipedia.orggoogle.com This suggests that compounds with a xanthone-like scaffold have the potential to modulate kinase activity. While the direct relevance to this compound requires further investigation, it highlights a potential area for future research into the kinase inhibitory potential of xanthine derivatives.

Table 3: Predicted Kinase Targets of Synthesized Xanthone Derivatives

| Ligand | Predicted Major Kinase Targets |

| L3, L5, L7, L9 (Xanthone Derivatives) | Haspin, WEE2, PIM3 |

Data from a computational evaluation of synthesized xanthone derivatives. wikipedia.orggoogle.com

Structure Activity Relationship Sar Studies of 1,3,7 Trimethyl 8 Phenylxanthine and Its Analogs

Influence of N-Alkyl Substituents on Receptor Affinity and Selectivity

Modifications at the N1, N3, and N7 positions of the xanthine (B1682287) nucleus are critical for modulating receptor affinity and selectivity. The size, lipophilicity, and position of alkyl groups can dramatically alter the interaction of the ligand with the receptor binding pocket.

The nature of the alkyl substituents at the N1 and N3 positions plays a pivotal role in determining the potency and selectivity of 8-phenylxanthine (B3062520) analogs. Early studies revealed that replacing the methyl groups of caffeine (B1668208) (1,3,7-trimethylxanthine) with larger alkyl groups could significantly enhance adenosine (B11128) receptor affinity. nih.gov

Research has consistently shown that increasing the chain length from methyl to propyl at the N1 and N3 positions generally leads to a substantial increase in affinity, particularly for the A₁ adenosine receptor. nih.govnih.govpnas.org For instance, the transition from 1,3-dimethyl to 1,3-dipropyl substitution can increase A₁ receptor affinity by approximately 20-fold. nih.gov For 8-arylxanthines, the affinity at A₃ receptors is also enhanced by larger 1,3-dialkyl substituents, with the potency order observed as dibutyl > dipropyl > diallyl. nih.gov

While larger alkyl groups often boost potency, they can influence selectivity. Derivatives with 1,3-dimethyl substituents tend to exhibit greater selectivity for A₂ₐ receptors compared to their 1,3-diethyl, 1,3-dipropyl, or 1,3-diallyl counterparts. nih.gov This suggests that the binding pockets of A₁ and A₃ receptors can accommodate bulkier substituents at these positions more favorably than the A₂ₐ receptor.

| N1, N3 Substituent | General Effect on A₁ Affinity | General Effect on A₂ₐ Selectivity | General Effect on A₃ Affinity | Reference |

|---|---|---|---|---|

| Dimethyl | Baseline | Higher Selectivity | Lower Affinity | nih.gov |

| Diethyl | Increased | Lower Selectivity | - | nih.gov |

| Dipropyl | Significantly Increased | Lower Selectivity | Increased | nih.govnih.govnih.govnih.gov |

| Diallyl | - | Lower Selectivity | Lower than Dipropyl/Dibutyl | nih.govnih.gov |

| Dibutyl | - | - | Highest Affinity | nih.gov |

Substitution at the N7 position is a key determinant of selectivity between A₁ and A₂ receptor subtypes. The presence of a methyl group at N7, as in 1,3,7-trimethylxanthine (caffeine), generally leads to a significant decrease in affinity for the A₁ receptor. nih.gov This reduction in A₁ binding potency consequently increases the compound's selectivity for A₂ₐ and A₂ₑ receptors. nih.gov

Studies comparing 7-methyl analogs to their 7-unsubstituted (7-H) counterparts have shown that the 7-methyl derivatives are approximately one order of magnitude more selective for A₂ versus A₁ receptors. nih.gov However, the N7 position is sterically constrained; only small, hydrophobic substituents are well-tolerated for receptor binding. nih.gov Introducing large or bulky groups at this position, such as a 1,3-dioxolan-2-ylmethyl residue, can render the compound virtually inactive at both A₁ and A₂ₐ receptors. nih.gov This highlights a critical size limitation for substituents at the N7 position to maintain effective receptor interaction.

Phenyl Ring and 8-Position Side Chain Substituent Effects

The introduction of a phenyl group at the C8 position of the xanthine core was a significant breakthrough, leading to antagonists with substantially higher potency compared to earlier 8-unsubstituted xanthines. nih.govpnas.org The nature, position, and electronic properties of substituents on this phenyl ring, as well as the introduction of linkers between the ring and the xanthine core, provide a rich avenue for modulating pharmacological activity.

The substitution pattern on the 8-phenyl ring profoundly impacts both the affinity and selectivity of xanthine antagonists. researchgate.netnih.gov The A₂ₐ receptor subtype has been observed to tolerate bulkier substituents on the phenyl ring better than the A₁ receptor. researchgate.net

Specific substitutions can induce dramatic increases in potency. For example, combining an ortho-amino group with a para-chloro substituent on the 8-phenyl ring of a 1,3-dipropylxanthine (B15781) scaffold results in 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX), a compound with exceptionally high affinity for A₁ receptors. nih.govpnas.org The electronic properties of substituents are also crucial. Methoxy (B1213986) groups, for instance, have been used to fine-tune receptor binding. researchgate.net In a series of 8-styrylxanthines, 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine was identified as a potent and highly A₂-selective antagonist, demonstrating the favorable influence of meta-disubstitution with electron-donating methoxy groups. nih.gov Similarly, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (B12060097) was found to be a potent and highly A₂-selective antagonist, indicating the utility of electron-withdrawing groups like chlorine at the meta position. nih.gov

| Substituent(s) | Position(s) | Notable Effect | Example Compound Context | Reference |

|---|---|---|---|---|

| -NH₂ and -Cl | ortho-amino, para-chloro | Extraordinary A₁ affinity | 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine | nih.govpnas.org |

| -Cl | meta | High A₂ selectivity and potency | 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine | nih.gov |

| -OCH₃ | meta, meta (3,5) | High A₂ selectivity and potency | 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | nih.gov |

| -OCH₃ and polar group | ortho/para | High A₂ₐ affinity and selectivity | 1,3-dimethyl-8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]xanthine | researchgate.net |

Introducing a linker, such as a vinyl (styryl) or oxymethyl (phenoxymethyl) group, between the C8 position and the phenyl ring alters the molecule's conformation and provides new interaction points within the receptor. The 8-styrylxanthine derivatives have been extensively explored as A₂-selective antagonists. nih.gov The rigid vinyl linker orients the phenyl ring in a specific conformation that appears to be highly favorable for binding to the A₂ₐ receptor, particularly when the phenyl ring is substituted at the meta-positions. nih.gov

The "functionalized congener" approach has utilized linkers to attach functional groups to the 8-phenyl ring without losing biological activity. nih.gov For example, placing a carboxymethyloxy linker at the para-position of the 8-phenyl ring, as seen in 8-[4-(carboxymethyloxy)phenyl]-1,3-dipropylxanthine (XCC), creates a scaffold that can be further modified. nih.govnih.gov This phenoxymethyl-type linker extends from the core, allowing for the attachment of other groups to probe the extracellular domains of the receptor or to modify properties like solubility. nih.gov

The addition of charged groups, such as carboxylates or sulfonates, to the 8-position substituent has a significant impact on the pharmacological profile, affecting not only receptor affinity and selectivity but also physicochemical properties like water solubility. nih.govbiointerfaceresearch.com

Generally, the presence of an anionic group, like a carboxylate, tends to decrease the potency of xanthine analogs at A₁ and A₂ₐ receptors. nih.gov However, this effect is not universal and can be exploited to enhance selectivity. For instance, while the carboxylic acid congener XCC is nonselective, its corresponding amino congener (XAC) displays 40-fold higher affinity for A₁ receptors. nih.gov In contrast, the introduction of a carboxylate-containing moiety onto an 8-styryl-1,3,7-trimethylxanthine scaffold resulted in a compound that was highly A₂-selective and possessed significantly enhanced water solubility. nih.gov The affinity at A₃ receptors appears to be less sensitive to the presence and positioning of a carboxylate group compared to A₁ and A₂ₐ receptors. nih.gov The introduction of a sulfonate group has also been employed as a strategy to increase the low aqueous solubility of lipophilic 1,3-dialkyl-8-phenylxanthines. biointerfaceresearch.com

Heteroatom Modifications and Their Pharmacological Impact

The strategic substitution of heteroatoms within the xanthine core of 1,3,7-trimethyl-8-phenylxanthine has been a key area of investigation for modulating its pharmacological profile. These modifications can significantly influence the compound's electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby altering its affinity and selectivity for biological targets.

Comparison of 2-Thio versus 2-Oxo Xanthine Derivatives

The replacement of the oxygen atom at the C2 position of the xanthine nucleus with a sulfur atom, creating a 2-thioxanthine (B146167) derivative, can lead to notable changes in pharmacological activity. While direct comparative studies on 2-thio-1,3,7-trimethyl-8-phenylxanthine versus its 2-oxo counterpart are limited, the broader examination of 2-thioxanthines provides valuable insights into their potential impact.

The introduction of a sulfur atom at the C2 position generally increases the lipophilicity of the xanthine molecule. This modification can influence the compound's ability to cross cellular membranes, including the blood-brain barrier, potentially altering its pharmacokinetic profile and central nervous system effects.

From a pharmacodynamic perspective, the electronic differences between sulfur and oxygen can affect the way the molecule interacts with its biological targets, such as adenosine receptors. For instance, studies on various xanthine analogs have shown that modifications at different positions of the xanthine ring can significantly impact affinity and selectivity for A1 and A2A adenosine receptor subtypes. While 8-phenyltheophylline (B1204217) (1,3-dimethyl-8-phenylxanthine) is a potent and selective antagonist for A1 and A2A adenosine receptors, the influence of a 2-thio substitution on this specific scaffold requires further dedicated investigation to fully elucidate its pharmacological consequences wikipedia.org.

Research into 2-thioxanthine derivatives has also explored their potential as mechanism-based inactivators of enzymes like myeloperoxidase, highlighting a divergent therapeutic application from the typical adenosine receptor antagonism associated with their 2-oxo counterparts. This suggests that the 2-thio modification can unlock novel pharmacological activities beyond those of traditional xanthines.

The following table provides a conceptual comparison based on the general understanding of these chemical modifications:

| Feature | 2-Oxo Xanthine Derivative (this compound) | 2-Thio Xanthine Derivative (Conceptual) |

| Chemical Structure | Contains a carbonyl (C=O) group at the C2 position. | Contains a thiocarbonyl (C=S) group at the C2 position. |

| Lipophilicity | Generally lower compared to the 2-thio analog. | Generally higher due to the presence of sulfur. |

| Primary Target | Adenosine A1 and A2A receptors. | Potentially altered affinity/selectivity for adenosine receptors; may exhibit activity at other targets. |

| Pharmacological Profile | Primarily acts as an adenosine receptor antagonist. | May retain adenosine receptor antagonism with altered potency and selectivity; potential for novel activities such as enzyme inhibition. |

Structure-Based Drug Design and Molecular Modeling Perspectives

The development of potent and selective analogs of this compound has been significantly advanced by the application of structure-based drug design and molecular modeling techniques. These computational approaches provide a detailed understanding of the molecular interactions between the ligand and its biological target, guiding the rational design of new compounds with improved pharmacological properties.

Insights from Ligand-Target Binding Interactions

Molecular modeling studies, often in conjunction with X-ray crystallography of related compounds, have provided critical insights into the binding of 8-phenylxanthine derivatives to adenosine receptors. The 8-phenyl group of this compound is a key structural feature that plays a crucial role in its high affinity for these receptors.

Computational analyses have revealed that the phenyl ring at the 8-position fits into a specific hydrophobic pocket within the adenosine receptor binding site. This interaction is a major contributor to the high affinity of 8-phenylxanthine derivatives compared to xanthines lacking this bulky substituent. The orientation of the phenyl ring and the nature of its substituents can significantly influence the binding affinity and selectivity for different adenosine receptor subtypes.

Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can further modulate the pharmacological profile. For instance, the introduction of substituents at the para position of the phenyl ring has been explored to enhance water solubility and introduce functional groups for further chemical modification without significantly compromising binding affinity nih.gov.

The table below summarizes key hypothetical binding interactions between this compound and an adenosine receptor, based on general knowledge of xanthine-receptor interactions:

| Ligand Moiety | Receptor Interaction Type | Potential Interacting Amino Acid Residues |

| 8-Phenyl Group | Hydrophobic interaction | Phenylalanine, Leucine, Isoleucine |

| Xanthine Core (N1, N3, N7) | Hydrogen bonding, van der Waals forces | Asparagine, Serine, Threonine |

| 2-Oxo Group | Hydrogen bond acceptor | Asparagine, Glutamine |

| 6-Oxo Group | Hydrogen bond acceptor | Serine, Threonine |

| 1,3,7-Methyl Groups | Hydrophobic interactions | Valine, Alanine |

These computational insights are invaluable for the rational design of novel this compound analogs with tailored selectivity and potency, paving the way for the development of new therapeutic agents targeting the adenosine receptor system.

Pharmacological Investigations and Preclinical Efficacy Studies of 1,3,7 Trimethyl 8 Phenylxanthine Analogs

In Vitro Pharmacological Characterization

In vitro studies are fundamental in elucidating the molecular mechanisms of action of novel compounds. For 1,3,7-trimethyl-8-phenylxanthine analogs, these have centered on determining their affinity for specific receptors, characterizing their functional activity, and assessing their impact on enzyme kinetics.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a crucial tool for determining the affinity of a compound for a specific receptor. In the study of xanthine (B1682287) derivatives, these assays have been instrumental in characterizing their binding to adenosine (B11128) receptors, particularly the A1 and A2A subtypes, which are key targets in the central nervous system.

A series of substituted 8-styryl derivatives of 1,3,7-alkylxanthines were synthesized and evaluated for their potency at rat brain A1 and A2 receptors. nih.gov The affinity of these compounds was determined through radioligand binding experiments. nih.gov For instance, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (B12060097) demonstrated a high affinity and selectivity for the A2 receptor, with a Ki value of 54 nM against [3H]CGS 21680, a selective A2A agonist. nih.gov This compound exhibited a remarkable 520-fold selectivity for the A2 receptor over the A1 receptor. nih.gov

Similarly, studies on 8-(phenoxymethyl)-xanthine analogs revealed that modifications to the substitution pattern at the 1 and 3 positions significantly influence receptor affinity. nih.gov Replacing the 1,3-dimethyl substitution with a 1,3-diethyl pattern was found to increase both A1 and A2A binding affinity. nih.gov For example, the 4-Br analog in the 1,3-diethyl-xanthine series showed the best A1 affinity, with a value in the submicromolar range. nih.gov Conversely, the 4-OCH3 analog displayed the highest A2A affinity with a Ki value of 237 nM. nih.gov

The table below summarizes the affinity of selected this compound analogs for adenosine A1 and A2A receptors, as determined by radioligand binding assays.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (A1/A2A) |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | A2A | 54 | 520-fold for A2A |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | A2A | 24 | 110-fold for A2A |

| 1,3-Diethyl-7-methyl-8-(4-bromophenoxymethyl)-xanthine | A1 | Submicromolar | - |

| 1,3-Diethyl-7-methyl-8-(4-methoxyphenoxymethyl)-xanthine | A2A | 237 | - |

Functional Assays for Antagonist Activity (e.g., GTP Shift Assays)

Beyond determining binding affinity, it is crucial to ascertain the functional activity of a compound at its target receptor. For G protein-coupled receptors like adenosine receptors, functional assays such as GTP shift assays are employed to differentiate between agonists and antagonists.

In the investigation of 1,3-diethyl-substituted 8-(phenoxymethyl)-xanthine analogs, GTP shift assays were performed using rat whole brain membranes, which express A1 adenosine receptors. nih.gov These assays confirmed that the 1,3-diethyl-substituted analogs behaved as A1 adenosine receptor antagonists. nih.gov This antagonistic activity is significant as A1 receptor modulation is implicated in various physiological processes.

Further studies on 8-phenylxanthine (B3062520) derivatives as A2B adenosine receptor (A2BAR) antagonists also utilized functional assays to characterize their activity. nih.gov A label-free assay was employed to evaluate the cellular response to two structurally similar compounds with different kinetic profiles. nih.gov The results indicated that a longer residence time at the A2BAR was associated with an extended cellular response, highlighting the importance of binding kinetics in determining the functional effect of these antagonists. nih.gov

Enzyme Inhibition Kinetic Studies (e.g., MTHFD2)

Recent research has identified a novel target for xanthine derivatives: methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a key enzyme in one-carbon metabolism that is upregulated in various cancers. nih.gov

A kinetic study of a specific xanthine derivative, compound 15, demonstrated uncompetitive inhibition of MTHFD2. nih.gov This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex. The study revealed that this xanthine derivative binds to an allosteric site on MTHFD2, distinct from the active site where the substrate binds. nih.gov This allosteric binding induces conformational changes that impede the binding of the cofactor NAD+ and phosphate (B84403) to the enzyme, thereby inhibiting its activity. nih.gov The high selectivity of these xanthine derivatives for MTHFD2 makes them promising candidates for further development as anti-cancer agents. nih.gov

In Vivo Preclinical Studies Utilizing Xanthine Derivatives

Following in vitro characterization, promising compounds are advanced to in vivo preclinical studies to evaluate their effects in a whole-organism context. For xanthine derivatives, these studies have often utilized animal models to investigate their impact on motor activity and their potential therapeutic efficacy in neurodegenerative disorders.

Modulation of Locomotor Activity and Anti-Cataleptic Effects in Animal Models

The effects of xanthine derivatives on locomotor activity are complex and depend on the specific compound and its interaction with various neurotransmitter systems. Studies in mice have shown that while some xanthines, like theophylline (B1681296), increase motor activity, others, such as 1-methyl-3-propylxanthine (MPX), can cause a decrease in such activity. nih.gov The effects of these compounds are likely related to their brain penetration and their affinity for adenosine A1 receptors and phosphodiesterase (PDE). nih.gov

Chronic administration of caffeine (B1668208), a well-known xanthine, has been shown to affect the functions of both adenosine and cholinergic receptors, which in turn influences locomotor activity. sigmaaldrich.cn The depressant effects of A1- and A2-selective adenosine analogs were enhanced after chronic caffeine treatment, while the effects of cholinergic agents were reduced. sigmaaldrich.cn These findings suggest that the long-term use of xanthines can lead to adaptive changes in multiple neurotransmitter systems that regulate motor behavior.

Investigation in Preclinical Models of Neurodegenerative Disorders (e.g., Parkinson's, Alzheimer's)

The neuroprotective potential of xanthine derivatives has been a major focus of preclinical research, particularly for neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govnih.gov The primary mechanism of action is often attributed to the antagonism of adenosine A2A receptors, which are highly expressed in brain regions affected by these diseases. nih.gov

In the context of Parkinson's disease, the administration of xanthines represents a non-dopaminergic strategy for neuroprotection. nih.gov By blocking A2A receptors, these compounds can modulate glutamatergic neurotransmission and reduce excitotoxicity, a key factor in the death of dopaminergic neurons. nih.gov

For Alzheimer's disease, xanthine derivatives have been shown to offer potential benefits through multiple mechanisms. nih.gov They can influence the processing of amyloid precursor protein, shifting it towards the non-amyloidogenic pathway and thereby reducing the production of amyloid-beta (Aβ) peptides. nih.gov Furthermore, some methylxanthines have been observed to decrease the aggregation of Aβ1-42 and reduce oxidative stress in cellular models. nih.gov In animal models of Alzheimer's disease, xanthone (B1684191) derivatives, which share structural similarities with xanthines, have been shown to decrease amyloid deposition and improve cognitive function. nih.gov

The table below provides a summary of the findings from in vivo preclinical studies of xanthine derivatives in models of neurodegenerative disorders.

| Disease Model | Key Findings |

| Parkinson's Disease | Xanthine derivatives act as adenosine A2A receptor antagonists, offering a non-dopaminergic neuroprotective strategy. nih.gov |

| Alzheimer's Disease | Methylxanthines can reduce Aβ levels by shifting amyloid precursor protein processing and decrease Aβ aggregation and oxidative stress. nih.gov |

| Alzheimer's Disease | Xanthone derivatives have been shown to decrease amyloid deposition and improve cognition in animal models. nih.gov |

Diverse Biological Activities of the Xanthine Scaffold (Contextual Research)

The xanthine core structure is a versatile scaffold that has given rise to a multitude of biologically active molecules. biointerfaceresearch.com Its derivatives are known for a range of pharmacological effects, including acting as adenosine receptor antagonists and phosphodiesterase inhibitors. wikipedia.org The following sections delve into the specific antioxidant, anti-inflammatory, anticancer, and antiviral activities that have been explored within the broader family of xanthine derivatives, providing a contextual framework for the potential of this compound analogs.

Antioxidant and Anti-inflammatory Properties

The xanthine scaffold has been a focal point for investigations into antioxidant and anti-inflammatory activities. Research has shown that derivatives of xanthine can exhibit significant radical scavenging and cytoprotective properties.

Antioxidant Activity:

Studies on 8-oxo derivatives of xanthine drugs like pentoxifylline (B538998) and lisofylline have demonstrated their capacity as potent hydroxyl and peroxyl radical scavengers. nih.gov In fact, these 8-oxo derivatives were found to be more effective hydroxyl radical scavengers than uric acid, a natural antioxidant in the human body. nih.gov For instance, 8-oxopentoxifylline (B1251009) and 8-oxolisofylline showed significant efficacy in inhibiting lipid peroxidation in human erythrocyte membranes. nih.gov Furthermore, a series of newly synthesized C8-substituted caffeine derivatives have been identified as promising antioxidants and cytoprotective agents, with their mechanism of action linked to iron chelation and interaction with the erythrocyte membrane. nih.gov

Anti-inflammatory Properties:

The anti-inflammatory potential of xanthine derivatives is often linked to their ability to modulate adenosine receptors. nih.gov A series of 8-benzylaminoxanthines were synthesized and evaluated for their anti-inflammatory activity, with several compounds showing potent antagonism at A2A and dual A1/A2A adenosine receptors. nih.gov Phenyl xanthine derivatives have also been investigated for their ability to inhibit the expression of adhesion molecules on endothelial cells, a key process in inflammatory responses. google.com.na Additionally, some 8-substituted theophylline derivatives have demonstrated good anti-inflammatory activity in preclinical models. The anti-inflammatory properties of pentoxifylline and lisofylline are thought to be exerted more through their 8-oxo derivatives than the parent drugs themselves. nih.gov

Relevance in Cancer and Antiviral Research

The structural versatility of the xanthine scaffold has also made it an attractive target in the development of novel anticancer and antiviral agents.

Cancer Research:

Numerous studies have explored the antiproliferative activity of xanthine derivatives against various cancer cell lines. For example, new 8-heterocyclic xanthine derivatives have been synthesized and shown to possess anticancer activity. dergipark.org.trbohrium.com One such derivative, 1,3-diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione, exhibited strong antiproliferative effects against A549 (lung cancer), MCF7 (breast cancer), LN229 (brain cancer), and U87 (brain cancer) cell lines. dergipark.org.trbohrium.com The introduction of substituents at the 1, 3, and 8 positions of the xanthine core has been highlighted as a strategy for developing more potent anticancer compounds. dergipark.org.tr Furthermore, multisubstituted purines and xanthines with propynylthio and aminobutynylthio groups have shown anticancer activity, with some compounds being more active than cisplatin (B142131) against certain cancer cell lines. nih.gov

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | A549 (Lung) | 16.70 µM |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | MCF7 (Breast) | 78.06 µM |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | LN229 (Brain) | 22.07 µM |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | U87 (Brain) | 25.07 µM |

Antiviral Research:

The xanthine scaffold has also been investigated for its potential in developing broad-spectrum antiviral agents. A recent study identified a xanthine derivative as a hit compound in a screening for inhibitors of coronavirus replication. nih.gov Subsequent optimization led to the development of derivatives with potent inhibitory activity against various human coronaviruses, including SARS-CoV-2 variants. nih.gov These compounds were found to act on the post-entry stages of viral replication. nih.gov Another study on new uracil, xanthine, and pteridine (B1203161) derivatives found that some of these compounds exhibited high affinity for and fragmentation of viral nucleic acids (both DNA and RNA). nih.gov Specifically, two xanthine derivatives were shown to reduce the cytopathogenicity of the Peste des petits ruminants virus. nih.gov

| Compound Class | Virus | Observed Effect |

|---|---|---|

| Xanthine Derivatives | Human Coronaviruses (including SARS-CoV-2) | Inhibition of viral replication (post-entry) |

| Xanthine Derivatives (2e and 2f) | Peste des petits ruminants virus (PPRV) | Reduced cytopathogenicity by 60% and 50% respectively |

Metabolic Pathways and Biotransformation of 1,3,7 Trimethyl 8 Phenylxanthine

General Principles of Xanthine (B1682287) Metabolism

Xanthine and its derivatives are purine (B94841) bases that play a crucial role in nucleotide metabolism. Xanthine itself is a key intermediate in the degradation pathway of purines. mdpi.comwikipedia.org It is formed from hypoxanthine (B114508) through the action of xanthine oxidoreductase and from guanine (B1146940) via guanine deaminase. wikipedia.org The central role of xanthine metabolism lies in the catabolism of purines to uric acid, which is the final product in humans and higher primates. nih.govunibo.it This process is vital for clearing metabolic waste and maintaining purine homeostasis.

The general pathway involves two main oxidative steps, both catalyzed by the same enzyme system:

Oxidation of hypoxanthine to xanthine. nih.govwikipedia.org

Oxidation of xanthine to uric acid. wikipedia.orgnih.govwikipedia.org

Methylxanthines, such as caffeine (B1668208), undergo additional biotransformation steps, primarily N-demethylation and C-8 oxidation, before entering the final common pathway of purine catabolism. clinpgx.orgresearchgate.net These initial steps are primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP1A2 being the most significant isoform for caffeine metabolism. clinpgx.org The resulting dimethylxanthine and monomethylxanthine metabolites are then further processed, eventually being oxidized to their corresponding methyluric acid derivatives. clinpgx.orgnih.gov

Enzymatic Biotransformation Processes (e.g., Oxidation by Xanthine Oxidase)

The biotransformation of xanthines is governed by a series of enzymatic reactions. While cytochrome P450 enzymes are critical for the initial metabolism of substituted xanthines, xanthine oxidase (XO) is the key enzyme in the terminal steps of the purine degradation pathway. wisdomlib.orgrsc.org

Xanthine Oxidase (XO): Xanthine oxidase is a complex molybdo-flavoprotein that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. wikipedia.orgebi.ac.ukrsc.org It utilizes molecular oxygen as an electron acceptor, producing hydrogen peroxide or superoxide (B77818) radicals as byproducts in the process. nih.govunibo.itwisdomlib.org The reactions catalyzed by XO are:

Hypoxanthine + H₂O + O₂ ⇌ Xanthine + H₂O₂ wikipedia.org

Xanthine + H₂O + O₂ ⇌ Uric acid + H₂O₂ wikipedia.org

This enzyme is crucial for the clearance of purine metabolites. youtube.com Its activity is not limited to endogenous purines; it also acts on various xanthine derivatives. For instance, XO efficiently converts 1-methylxanthine (B19228) (a metabolite of caffeine and theophylline) into 1-methyluric acid. wikipedia.org The enzyme's activity can be a rate-limiting factor in the clearance of certain drugs and their metabolites. nih.gov

Cytochrome P450 (CYP) Enzymes: For N-methylated xanthines like caffeine, the primary metabolic route is N-demethylation, predominantly mediated by the hepatic enzyme CYP1A2. clinpgx.org This process removes methyl groups from the xanthine core, producing various metabolites. In the case of caffeine (1,3,7-trimethylxanthine), CYP1A2 is responsible for over 95% of its primary metabolism, leading to the formation of: clinpgx.org

Paraxanthine (B195701) (1,7-dimethylxanthine) via N-3 demethylation (the major pathway, accounting for ~80%). clinpgx.org

Theobromine (B1682246) (3,7-dimethylxanthine) via N-1 demethylation. clinpgx.orgresearchgate.net

Theophylline (B1681296) (1,3-dimethylxanthine) via N-7 demethylation. clinpgx.orgresearchgate.net

A smaller fraction of caffeine (around 15%) also undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid, a reaction also mediated by CYP enzymes. clinpgx.org

Identification and Characterization of Metabolites (as inferred from related xanthines)

Direct metabolic data for 1,3,7-trimethyl-8-phenylxanthine is not available. However, by extrapolating from the metabolism of its parent compound, caffeine (1,3,7-trimethylxanthine), a probable metabolic pathway can be proposed. The core structure is identical except for the substitution of a hydrogen atom with a phenyl group at the C-8 position.

In caffeine metabolism, the C-8 position is a site of oxidation, leading to the formation of 1,3,7-trimethyluric acid. clinpgx.org The presence of a bulky phenyl group at this position in this compound would likely sterically hinder or completely block this C-8 oxidation pathway. Therefore, the primary metabolic route would almost certainly be N-demethylation, analogous to the main pathways for caffeine.

The expected primary metabolites, formed by the action of CYP enzymes (primarily CYP1A2), would be:

1,7-Dimethyl-8-phenylxanthine: Formed by demethylation at the N-3 position. This would likely be the major metabolite, mirroring the formation of paraxanthine from caffeine.

3,7-Dimethyl-8-phenylxanthine: Formed by demethylation at the N-1 position.

1,3-Dimethyl-8-phenylxanthine: Formed by demethylation at the N-7 position.

These dimethylated metabolites would likely undergo further demethylation to form monomethylated 8-phenylxanthine (B3062520) derivatives (e.g., 1-methyl-8-phenylxanthine, 7-methyl-8-phenylxanthine, 3-methyl-8-phenylxanthine). It is plausible that these subsequent metabolites could then be substrates for xanthine oxidase, potentially undergoing oxidation on the purine ring if sterically permissible, although the influence of the 8-phenyl group on XO activity is unknown.

The table below summarizes the inferred primary metabolic pathway for this compound based on the known metabolism of caffeine.

| Parent Compound | Metabolic Process | Enzyme Family | Potential Primary Metabolite |

|---|---|---|---|

| This compound | N-3 Demethylation (Major Pathway) | Cytochrome P450 (e.g., CYP1A2) | 1,7-Dimethyl-8-phenylxanthine |

| N-1 Demethylation (Minor Pathway) | Cytochrome P450 (e.g., CYP1A2) | 3,7-Dimethyl-8-phenylxanthine | |

| N-7 Demethylation (Minor Pathway) | Cytochrome P450 (e.g., CYP1A2) | 1,3-Dimethyl-8-phenylxanthine |

Analytical Methodologies for 1,3,7 Trimethyl 8 Phenylxanthine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of xanthine (B1682287) derivatives, providing detailed information about their molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,3,7-Trimethyl-8-phenylxanthine and its analogs. Both proton (¹H) and carbon-13 (¹³C) NMR provide comprehensive information about the molecule's carbon framework and the chemical environment of its hydrogen atoms.

In ¹H NMR, the chemical shifts, integration, and splitting patterns of the signals offer definitive proof of the compound's structure. The methyl groups attached to the nitrogen atoms (N1, N3, and N7) typically appear as distinct singlets in the spectrum. For instance, in related 8-substituted 1,3,7-trimethylxanthine derivatives, signals for these methyl groups have been observed as singlets around 3.57 ppm and 3.87 ppm. researchgate.net The protons on the phenyl group at the C8 position exhibit characteristic signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the xanthine core, the three methyl groups, and the phenyl substituent. For example, spectral analysis of derivatives has confirmed the proposed structures, with carbonyl carbons (C2 and C6) of the xanthine ring appearing at characteristic downfield shifts. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a Substituted 1,3,7-Trimethylxanthine Derivative researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.57 | Singlet | 3H | CH₃ |

| 3.87 | Singlet | 3H | CH₃ |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The infrared spectrum reveals characteristic stretching and bending vibrations of the bonds within the molecule. Key absorptions for the xanthine structure include strong stretching vibrations from the two carbonyl groups (C=O) on the purine (B94841) ring.

Additionally, C=N and C=C stretching vibrations within the heterocyclic purine ring system are readily identifiable. In studies of related 8-substituted derivatives, characteristic bands have been observed between 3555–3267 cm⁻¹ (N-H stretching), and at 1730, 1660, and 1558 cm⁻¹ which are indicative of the core xanthine structure. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for 8-Substituted 1,3,7-Trimethylxanthine Derivatives researchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3555 - 3267 | N-H Stretch | Amine/Amide |

| 1730 | C=O Stretch | Carbonyl |

| 1660 | C=O Stretch | Carbonyl |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Techniques such as Electrospray Ionization (ESI-MS) are often utilized for the analysis of xanthine derivatives. These methods are frequently coupled with liquid chromatography (LC-MS) to provide comprehensive analysis of complex mixtures, allowing for the separation and identification of the target compound and any related impurities or derivatives.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions in real-time. nih.gov It is also widely used to assess the purity of a sample and to determine the appropriate solvent system for larger-scale purification. nih.gov

In a typical TLC analysis of xanthine derivatives, a silica (B1680970) gel plate (e.g., Kieselgel 60 F254) acts as the stationary phase. researchgate.netnih.gov The compound is spotted on the plate, which is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of organic solvents. nih.gov After development, the separated components are visualized, commonly under UV light, which allows for the identification of the product and any remaining starting materials or byproducts. nih.gov

Column Chromatography for Compound Isolation

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used to separate larger quantities of material. sigmaaldrich.com

A glass column is packed with a stationary phase, typically silica gel, and the crude reaction mixture is loaded onto the top. A solvent system (eluent), often determined through preliminary TLC experiments, is then passed through the column. sigmaaldrich.com The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected as the eluent exits the column, allowing for the isolation of the pure this compound. The purity of the collected fractions is subsequently verified using techniques like TLC or spectroscopic methods.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of newly synthesized molecules, such as this compound and its derivatives. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and elemental correctness.

For this compound, also known as 8-phenylcaffeine, the molecular formula is C₁₄H₁₄N₄O₂ nih.gov. Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 270.29 g/mol nih.gov.

The theoretical percentages of Carbon, Hydrogen, and Nitrogen are calculated as follows:

Carbon (C): (14 * 12.011) / 270.29 * 100% = 62.21%

Hydrogen (H): (14 * 1.008) / 270.29 * 100% = 5.22%

Nitrogen (N): (4 * 14.007) / 270.29 * 100% = 20.73%

Oxygen (O): (2 * 15.999) / 270.29 * 100% = 11.84%

These theoretical values serve as a benchmark for experimental results obtained from elemental analysis, typically using a CHNS analyzer.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 62.21 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.22 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 20.73 |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.84 |

| Total | 270.292 | 100.00 |

In the analysis of novel derivatives of 1,3,7-trimethylxanthine, elemental analysis is a standard characterization method. For instance, in a study synthesizing 8-substituted derivatives of 1,3,7-trimethylxanthine, the elemental composition of the products was verified. For a synthesized derivative with the molecular formula C₁₅H₂₁N₉O₅, the calculated elemental percentages were C, 44.22%; H, 5.20%; and N, 30.94%. The experimental findings from elemental analysis were in close agreement, with reported values of C, 44.70%; H, 5.07%; and N, 31.85%, thus confirming the successful synthesis and purity of the target molecule lgcstandards.com. This example illustrates the practical application and importance of elemental analysis in the compositional verification of xanthine derivatives.

Future Directions and Emerging Research Avenues for 1,3,7 Trimethyl 8 Phenylxanthine Analogs

Rational Design and Synthesis of Next-Generation Xanthine (B1682287) Derivatives

The chemical versatility of the xanthine core allows for extensive structural modifications, which is a primary focus in the development of new therapeutic agents. nih.gov Rational drug design strategies are increasingly employed to synthesize novel analogs of 1,3,7-trimethyl-8-phenylxanthine with improved properties.

Key synthetic strategies include:

Modification at the C8 Position: The C8 position of the xanthine ring is a frequent site for modification to enhance affinity and selectivity for various biological targets, particularly adenosine (B11128) receptors. nih.gov For instance, the Suzuki cross-coupling reaction has been utilized to synthesize 1,3,7-trimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione from 8-bromocaffeine and benzeneboronic acid. nih.gov Incorporating specific heterocyclic groups at this position has also been shown to significantly improve the stability and pharmaceutical properties of xanthines. dergipark.org.tr

Substitution at N1, N3, and N7 Positions: Alterations at the nitrogen atoms of the xanthine scaffold are crucial for modulating pharmacological activity. For example, replacing the 1,3-dimethyl-substitution with a 1,3-diethyl-substitution pattern in 8-(phenoxymethyl)-xanthine analogs was found to increase both A1 and A2A adenosine receptor binding affinity. nih.gov

One-Pot Synthesis and Novel Cyclization Methods: Modern synthetic chemistry offers efficient ways to produce xanthine derivatives. One-pot syntheses starting from compounds like 5,6-diaminouracil (B14702) and aldehydes allow for the creation of diverse xanthine derivatives through an imine intermediate followed by cyclization. nih.gov Another approach involves reacting 1,3-dialkyl-5,6-diaminouracil with substituted phenoxy acetic acid to generate 1,3,7,8-substituted xanthines. nih.gov

Recent research has led to the synthesis of novel fluorinated xanthine derivatives aimed at improving blood-brain barrier penetration for applications like PET imaging of adenosine A2B receptors in brain tumors. mdpi.com These efforts highlight a trend towards creating derivatives with optimized physicochemical properties for specific therapeutic or diagnostic goals.

Table 1: Synthetic Approaches for Novel Xanthine Derivatives

| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 8-bromocaffeine, Benzeneboronic acid | Pd(PPh3)4, K3PO4 | 8-phenylxanthine (B3062520) | nih.gov |

| One-Pot Synthesis | 5,6-diaminouracil, Aldehydes | - | 8-substituted xanthines | nih.gov |